molecular formula C20H14BrN5O3S2 B2948772 10-(4-bromobenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892750-09-3

10-(4-bromobenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2948772
CAS No.: 892750-09-3
M. Wt: 516.39
InChI Key: YNRNZOIDTWQSQK-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with fused thia- and aza-rings. Key structural elements include:

  • 4-Bromobenzenesulfonyl group: A strong electron-withdrawing substituent, which may enhance binding interactions in biological targets, such as enzymes or receptors, through halogen bonding or hydrophobic effects.
  • Tricyclic framework: The 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-pentaene system provides rigidity, which is advantageous for selective interactions with biological targets.

Properties

IUPAC Name

10-(4-bromophenyl)sulfonyl-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN5O3S2/c1-29-16-5-3-2-4-14(16)22-18-17-15(10-11-30-17)26-19(23-18)20(24-25-26)31(27,28)13-8-6-12(21)7-9-13/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRNZOIDTWQSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-bromobenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. The initial step often includes the formation of the tricyclic core structure through cyclization reactions. Subsequent steps involve the introduction of the bromobenzenesulfonyl and methoxyphenyl groups through substitution reactions. The reaction conditions usually require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help in making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

10-(4-bromobenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into less reactive forms.

    Substitution: The bromobenzenesulfonyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or dimethyl sulfoxide, and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or acyl groups.

Scientific Research Applications

10-(4-bromobenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 10-(4-bromobenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromobenzenesulfonyl and methoxyphenyl groups can enhance its binding affinity and specificity. The compound may also interact with various signaling pathways, influencing cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. donating groups: The bromo group in the main compound may enhance binding to hydrophobic pockets compared to the methyl group in , while the dimethylamino group in could facilitate hydrogen bonding.

Biological Activity

The compound 10-(4-bromobenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule that has drawn attention for its potential biological activities. Its unique structural features and functional groups suggest various mechanisms of action that could be exploited in medicinal chemistry.

Chemical Structure

This compound is characterized by:

  • Bromobenzenesulfonyl moiety : Enhances reactivity and potential biological interactions.
  • Thia-tetraazatricyclo framework : Contributes to chemical stability and versatility.

The intricate structure allows for multiple interactions with biological targets, which may lead to diverse pharmacological effects.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound might interact with receptors that influence signaling pathways related to inflammation and cancer.

Biological Activities

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities:

  • Antimicrobial Activity : Research suggests that similar sulfonamide derivatives show enhanced antibacterial properties due to increased electron density on certain moieties, which may improve binding affinity to bacterial targets .
  • Anticancer Potential : The compound's ability to modulate enzyme activities related to cancer cell proliferation suggests a potential role in cancer therapy. The bromobenzenesulfonyl group is particularly noted for enhancing binding affinity to targets involved in tumor growth.

Data Table: Biological Activity Overview

Activity TypeObservationsReference
AntimicrobialIncreased activity against Gram-positive bacteria
AnticancerPotential inhibition of tumor growth via enzyme modulation
Enzyme InteractionPossible inhibition of metabolic enzymes

Case Studies

  • Antimicrobial Studies :
    • A study comparing the antibacterial activity of the compound with its chlorine analogue showed significantly higher efficacy against certain strains of bacteria due to enhanced molecular interactions .
  • Cancer Research :
    • In vitro studies indicated that the compound could reduce proliferation rates in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Future Research Directions

Further investigations are warranted to elucidate the precise mechanisms through which this compound exerts its biological effects. Key areas for future research include:

  • Detailed Binding Studies : To understand how the compound interacts with specific enzymes and receptors.
  • In Vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.
  • Structural Modifications : To enhance selectivity and potency against targeted biological pathways.

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